Butylboronic Acid

Description

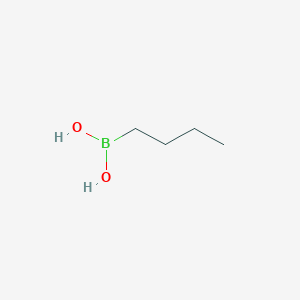

Structure

2D Structure

Properties

IUPAC Name |

butylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11BO2/c1-2-3-4-5(6)7/h6-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPKFVRWIISEVCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90196087 | |

| Record name | n-Butylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White hygroscopic solid; [Acros Organics MSDS] | |

| Record name | n-Butylboronic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19336 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000548 [mmHg] | |

| Record name | n-Butylboronic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19336 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4426-47-5 | |

| Record name | Butylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4426-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Butylboronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004426475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | n-Butylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-butyldihydroxyborane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.371 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Butylboronic Acid: Chemical Properties and Structure

This guide provides a comprehensive overview of the core chemical properties, structure, and experimental applications of this compound. This compound, an organoboron compound, is a versatile reagent in organic synthesis, particularly valued for its role in carbon-carbon bond formation through Suzuki-Miyaura cross-coupling reactions. Its unique electronic and structural characteristics also make it a subject of interest in medicinal chemistry and materials science.

Chemical Properties

This compound is a white to off-white solid at room temperature.[1] It is known to be hygroscopic and can be sensitive to air.[1][2] The compound is soluble in water and many organic solvents.[1][2]

Table 1: Quantitative Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C4H11BO2 | [1][3][4] |

| Molecular Weight | 101.94 g/mol | [1][3][4] |

| Melting Point | 90-92 °C | [5][6] |

| Water Solubility | ~2.5 g/100 mL | [1] |

| pKa | 10.37 (Predicted) | [1] |

| CAS Number | 4426-47-5 | [1][3] |

Molecular Structure

The structure of n-butylboronic acid consists of a butyl group (-C4H9) attached to a boronic acid functional group (-B(OH)2).[1] The boron atom is sp2 hybridized, resulting in a trigonal planar geometry around the boron atom. In the solid state, X-ray crystallography studies have shown that this compound molecules form dimeric structures through intermolecular hydrogen bonding between the hydroxyl groups.[7]

Caption: Molecular structure of this compound.

Spectroscopic Data

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound shows a prominent broad band around 3306 cm⁻¹, which is characteristic of the O-H stretching vibrations of the hydrogen-bonded hydroxyl groups.[7] Bands corresponding to B-O stretching are also observed.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum displays signals corresponding to the protons of the butyl group.

-

¹¹B NMR: The ¹¹B NMR spectrum of alkylboronic acids typically shows a resonance at around +33 ppm.[8][9]

-

¹³C NMR: The carbon NMR spectrum shows distinct signals for the four carbon atoms of the butyl chain.[8]

-

Experimental Protocols

Synthesis of n-Butylboronic Acid

A common method for the synthesis of n-butylboronic acid involves the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[1][10]

Methodology:

-

Reaction Setup: A three-necked, round-bottomed flask is equipped with a magnetic stirrer, a thermometer, and a dropping funnel, and is maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Initial Reagents: Anhydrous diethyl ether is added to the flask, followed by trimethyl borate. The solution is cooled to approximately -75 °C.[10]

-

Grignard Addition: A solution of butylmagnesium bromide in ether is added dropwise to the stirred solution, ensuring the internal temperature does not exceed -65 °C.[10] A white slurry will form.

-

Stirring: The reaction mixture is stirred for an additional 2 hours at -75 °C.[10]

-

Hydrolysis: The reaction is allowed to warm to room temperature, and then hydrolyzed by the dropwise addition of a 10% aqueous hydrochloric acid solution.[10] The mixture is stirred until the precipitate dissolves, resulting in a clear biphasic solution.

-

Extraction and Purification: The layers are separated, and the aqueous layer is extracted with ether. The combined organic extracts are dried over magnesium sulfate.[10] The solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization from hot water.[10]

References

- 1. Page loading... [wap.guidechem.com]

- 2. 1-Butylboronic acid, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. This compound | C4H11BO2 | CID 20479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. n-Butylboronic acid | 4426-47-5 [chemicalbook.com]

- 6. This compound 97 4426-47-5 [sigmaaldrich.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. escholarship.org [escholarship.org]

- 9. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 10. n-Butylboronic acid synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Solubility and Stability of Butylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility and stability of butylboronic acid, a versatile reagent in organic synthesis and various scientific applications. Understanding these core physicochemical properties is critical for its effective storage, handling, and deployment in experimental and developmental workflows.

Solubility Profile

The solubility of this compound is a key parameter for its use in solution-based applications, influencing reaction kinetics, purification, and formulation. While comprehensive quantitative data across a wide range of organic solvents is not extensively documented in publicly available literature, this section summarizes the known solubility and provides general guidance.

Quantitative Solubility Data

The following table outlines the available quantitative and qualitative solubility data for n-butylboronic acid.

| Solvent | Chemical Formula | Type | Solubility ( g/100 mL) | Temperature (°C) | Citation |

| Water | H₂O | Polar Protic | ~2.5 | Not Specified | [1] |

| Methanol | CH₃OH | Polar Protic | Slightly Soluble | Not Specified | [1] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Slightly Soluble | Not Specified | [1] |

Note: "Slightly Soluble" indicates that while the compound does dissolve, its saturation limit is low. For precise applications, empirical determination is recommended.

General Solubility Trends: Boronic acids, as a class, tend to exhibit higher solubility in polar solvents such as ethers and ketones, moderate solubility in solvents like chloroform, and very low solubility in non-polar hydrocarbon solvents. This trend is attributed to the polar boronic acid functional group, which can engage in hydrogen bonding.

Stability Characteristics

This compound is generally stable under standard conditions but is susceptible to degradation under specific environmental pressures. Its stability profile dictates appropriate storage and handling procedures to ensure its integrity and reactivity.

Summary of Stability and Storage Parameters

| Parameter | Description | Recommendations & Incompatibilities | Citation |

| General Stability | Stable under normal ambient temperatures and pressures. | Avoid excessive heat and exposure to incompatible materials. | |

| Hygroscopicity | Highly susceptible to moisture absorption from the air. | Store in a dry, inert atmosphere (e.g., under nitrogen). Keep container tightly sealed. | |

| Oxidative Stability | Prone to oxidative degradation, a primary degradation pathway. | Avoid strong oxidizing agents. The boronic acid group can be cleaved by peroxides. | |

| pH Sensitivity | Susceptible to degradation under strongly acidic or basic conditions. | Avoid strong acids. | |

| Thermal Stability | Information on a specific decomposition temperature is not readily available. | Burning produces toxic fumes, including carbon monoxide, carbon dioxide, and boron oxides. | |

| Recommended Storage | To maintain long-term stability and prevent degradation. | Keep refrigerated, preferably in a freezer at temperatures under -20°C. Store in a dry place under an inert gas like nitrogen. | [1] |

Degradation Pathways

The primary degradation route for boronic acids is through oxidation. This can lead to the cleavage of the carbon-boron bond, resulting in the formation of the corresponding alcohol (butanol in this case) and boric acid. This process can be accelerated by the presence of oxidizing agents and certain metals.

Another significant stability concern is the propensity of boronic acids to undergo dehydration to form cyclic anhydrides known as boroxines, especially upon heating. This is a reversible process, but the presence of boroxine can complicate stoichiometry and reaction kinetics.

The following diagram illustrates the key factors that can impact the stability of this compound.

Experimental Protocols

This section provides detailed methodologies for determining the solubility and assessing the stability of this compound, adapted from common practices for this class of compounds.

Protocol for Solubility Determination (Dynamic Method)

The dynamic or synthetic method is a precise technique for determining the temperature-dependent solubility of a compound in a specific solvent. It relies on visually or instrumentally detecting the dissolution of a solid in a solution of known composition upon controlled heating.

The workflow for this experimental protocol is visualized below.

Methodology:

-

Materials and Equipment:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Analytical balance (accuracy ±0.0001 g)

-

Sealed glass vials or test tubes

-

Temperature-controlled heating block or water bath with a calibrated thermometer or thermocouple

-

Magnetic stirrer and stir bars

-

Luminance probe or laser monitoring system (optional, for enhanced precision)

-

-

Procedure:

-

Accurately weigh a specific amount of this compound and the chosen solvent into a glass vial. The composition should be calculated to a precise mole fraction. Ensure the amount of solid is sufficient to create a biphasic (solid-liquid) system at the starting temperature.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial into the heating apparatus and begin vigorous stirring to ensure the system is well-mixed.

-

Heat the sample at a slow, controlled rate (e.g., 0.3 K·h⁻¹).

-

Carefully observe the sample. The temperature at which the solution becomes perfectly clear (i.e., the last solid crystal disappears) is the equilibrium solubility temperature for that specific composition.

-

Record this temperature.

-

Repeat the entire procedure for several different sample compositions (mole fractions) to generate a complete solubility curve as a function of temperature.

-

Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation, or stress testing, is performed to identify likely degradation products and establish the intrinsic stability of a compound. This protocol exposes the compound to conditions more severe than accelerated stability testing to provoke degradation.

The following diagram outlines a typical workflow for a forced degradation study.

Methodology:

-

Materials and Equipment:

-

This compound

-

Solvents for preparing solutions (e.g., water, acetonitrile, methanol)

-

Stress reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Temperature-controlled ovens

-

Photostability chamber (compliant with ICH Q1B guidelines)

-

Calibrated pH meter

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV/Vis or PDA) and a validated stability-indicating method.

-

-

Procedure:

-

Sample Preparation: Prepare stock solutions of this compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent system.

-

Acid Hydrolysis: To a sample of the stock solution, add an equal volume of an acid solution (e.g., 0.2 M HCl to achieve a final concentration of 0.1 M HCl). Store at room temperature and an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: To a sample of the stock solution, add an equal volume of a base solution (e.g., 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH). Store at room temperature.

-

Oxidative Degradation: To a sample of the stock solution, add an appropriate volume of hydrogen peroxide (e.g., to achieve a final concentration of 3% H₂O₂). Store at room temperature, protected from light.

-

Thermal Degradation: Store samples of the stock solution and solid this compound at an elevated temperature (e.g., 80°C).

-

Photolytic Degradation: Expose samples of the stock solution and solid this compound to light conditions as specified in ICH guideline Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

Control Samples: Maintain control samples (un-stressed solid and solution) at recommended storage conditions (e.g., refrigerated, protected from light) for comparison.

-

Analysis: At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw aliquots from each stressed sample. If necessary, neutralize the acid and base samples before analysis. Analyze all samples, including controls, using a developed and validated stability-indicating HPLC method.

-

Data Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation, identify the number and relative abundance of degradation products, and perform a mass balance analysis. This data helps to elucidate the degradation pathways and the overall stability of the molecule.

-

This guide serves as a foundational resource for understanding and working with this compound. For critical applications, especially in drug development and regulated environments, it is imperative to supplement this information with empirically determined data specific to the intended use conditions and matrices.

References

An In-depth Technical Guide to Butylboronic Acid: Safety and Handling Precautions

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for n-butylboronic acid (CAS No. 4426-47-5), a reagent commonly used in organic synthesis and drug development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

n-Butylboronic acid is a white to off-white solid that is hygroscopic and soluble in water.[1][2] Its key physical and chemical properties are summarized below.

| Property | Value | Reference |

| Chemical Formula | C4H11BO2 | [3] |

| Molecular Weight | 101.94 g/mol | |

| Melting Point | 90-92 °C | |

| Boiling Point | No data available | |

| Flash Point | Not applicable | |

| Appearance | White to light yellow crystalline powder | |

| Solubility | Water soluble | [4] |

| Stability | Stable under normal conditions; hygroscopic | [1] |

Hazard Identification and Classification

n-Butylboronic acid is classified as a hazardous substance.[1] The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[1][2][3]

| Hazard Classification | Category | GHS Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |

NFPA Ratings: [1]

-

Health: 2

-

Flammability: 0

-

Instability: 0

Safe Handling and Storage Protocols

Proper handling and storage are essential to minimize exposure and maintain the integrity of the compound.

3.1. Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.[3][5]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][6]

3.2. Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1][5]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[5] Change gloves immediately if they become contaminated.

-

Respiratory Protection: For operations that may generate dust, use a NIOSH-approved N95 dust mask or equivalent respirator.

3.3. Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[1]

-

Do not breathe dust.[1] Minimize dust generation and accumulation.

-

Wash hands thoroughly after handling.[4]

-

Do not eat, drink, or smoke in the laboratory.[3]

3.4. Storage Conditions

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][3]

-

Store under an inert atmosphere (e.g., nitrogen) to prevent degradation from moisture and air.[1][6]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[1]

Caption: Workflow for the safe handling of butylboronic acid.

Emergency and First-Aid Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

4.1. First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4]

-

Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[1][4] Get medical attention if irritation develops or persists.[1]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[3][4] If breathing is difficult, give oxygen.[4] If not breathing, give artificial respiration.[4] Seek medical attention.[4]

-

Ingestion: Do NOT induce vomiting.[3] Clean mouth with water and drink plenty of water afterwards.[1] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

4.2. Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area.[3] Wear appropriate personal protective equipment (see Section 3.2). Ensure adequate ventilation.[1]

-

Containment and Cleanup: Sweep up the spilled solid material, avoiding dust generation, and shovel it into a suitable, labeled container for disposal.[1] Do not let the product enter drains.[1]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so.[3]

Caption: Emergency response procedures for personal exposure.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[3]

-

Specific Hazards: In case of fire, hazardous combustion products may be formed, including carbon monoxide (CO), carbon dioxide (CO2), and oxides of boron.[1]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Disposal Considerations

-

Dispose of this material and its container at a licensed hazardous-waste disposal plant.[4]

-

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[1] Adhere to all local, regional, and national regulations for waste disposal.[3]

Toxicological Information

The toxicological properties of n-butylboronic acid have not been fully investigated.[1] The available data indicates that it is an irritant to the skin, eyes, and respiratory system.[2][7] No data is available regarding carcinogenicity, mutagenicity, or reproductive toxicity.[1][2]

| Toxicity Endpoint | Result |

| Acute Toxicity | No data available |

| Carcinogenicity | No information available |

| Germ Cell Mutagenicity | No data available |

| Reproductive Toxicity | No data available |

References

- 1. fishersci.com [fishersci.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. aksci.com [aksci.com]

- 6. fishersci.com [fishersci.com]

- 7. This compound | C4H11BO2 | CID 20479 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Butylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction typically involves the coupling of an organoboron compound with an organohalide. While aryl- and vinylboronic acids are most commonly employed, the use of alkylboronic acids, such as n-butylboronic acid, has gained significant traction for the introduction of alkyl moieties into complex molecules. This is of particular interest in medicinal chemistry, where the incorporation of alkyl chains can significantly impact the pharmacological properties of drug candidates.

These application notes provide a comprehensive overview of the use of n-butylboronic acid in Suzuki-Miyaura cross-coupling reactions, including optimized reaction conditions, detailed experimental protocols, and a discussion of key mechanistic considerations.

Key Advantages of Butylboronic Acid in Suzuki-Miyaura Coupling

-

Introduction of Alkyl Chains: Directly incorporates a butyl group, a common structural motif in pharmaceuticals and organic materials.

-

Commercial Availability: n-Butylboronic acid is a readily available and relatively inexpensive reagent.

-

Stability: Compared to some other organometallic reagents, boronic acids are generally more stable to air and moisture, simplifying handling.

Challenges in Using Alkylboronic Acids

The use of alkylboronic acids in Suzuki-Miyaura couplings is not without its challenges. Compared to their aryl counterparts, alkylboronic acids can exhibit:

-

Slower Transmetalation: The transfer of the alkyl group from the boron atom to the palladium center can be sluggish.

-

β-Hydride Elimination: A potential side reaction where a hydrogen atom on the β-carbon of the alkyl chain is eliminated, leading to the formation of an alkene byproduct and reduced yields of the desired coupled product.

Careful selection of ligands, bases, and reaction conditions is crucial to overcome these challenges and achieve high-yielding cross-coupling reactions.

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data for the Suzuki-Miyaura cross-coupling of n-butylboronic acid with various aryl bromides, highlighting the influence of ligands, bases, and solvents on the reaction outcome.

Table 1: Ligand and Base Screening for the Coupling of Bromobenzene with n-Butylboronic Acid

| Entry | Ligand | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | S-Phos | K₃PO₄ (3) | Toluene | 100 | 18 | 98 |

| 2 | S-Phos | K₃PO₄ (3) | Dioxane | 100 | 18 | 95 |

| 3 | S-Phos | Cs₂CO₃ (3) | Toluene | 100 | 18 | 92 |

| 4 | X-Phos | K₃PO₄ (3) | Toluene | 100 | 18 | 85 |

| 5 | RuPhos | K₃PO₄ (3) | Toluene | 100 | 18 | 78 |

Table 2: Substrate Scope with S-Phos Ligand and K₃PO₄ Base

| Entry | Aryl Bromide | Product | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | 4-Butyltoluene | Toluene | 100 | 18 | 96 |

| 2 | 4-Bromoanisole | 4-Butylanisole | Toluene | 100 | 18 | 94 |

| 3 | 4-Bromobenzonitrile | 4-Butylbenzonitrile | Toluene | 100 | 18 | 88 |

| 4 | 3-Bromopyridine | 3-Butylpyridine | Dioxane | 100 | 24 | 75 |

| 5 | 2-Bromothiophene | 2-Butylthiophene | Dioxane | 100 | 24 | 65 |

Experimental Protocols

General Protocol for the Suzuki-Miyaura Cross-Coupling of n-Butylboronic Acid with an Aryl Bromide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Aryl bromide (1.0 mmol)

-

n-Butylboronic acid (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

S-Phos (4 mol%)

-

Potassium phosphate (K₃PO₄, 3.0 mmol)

-

Anhydrous toluene (5 mL)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and hotplate

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask or reaction vial under an inert atmosphere, add the aryl bromide (1.0 mmol), n-butylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), S-Phos (0.04 mmol), and potassium phosphate (3.0 mmol).

-

Add anhydrous toluene (5 mL) to the flask.

-

Seal the flask and stir the reaction mixture at 100 °C for 18-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired alkyl-aryl coupled product.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Logical Relationship of Reaction Parameters

Caption: The relationship between key reaction parameters and the outcome of the coupling.

Applications of Butylboronic Acid in Pharmaceutical Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butylboronic acid and its derivatives have emerged as versatile reagents and key building blocks in modern pharmaceutical synthesis. Their unique chemical properties, particularly the ability of the boronic acid moiety to participate in a variety of chemical transformations and to interact with biological targets, have led to their use in the synthesis of a wide range of therapeutic agents. This document provides detailed application notes and protocols for the use of this compound in pharmaceutical research and development, with a focus on its application in cross-coupling reactions and as a pharmacophore in drug design.

Application Note 1: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This compound is an effective coupling partner in these reactions, allowing for the introduction of a butyl group into various molecular scaffolds. This is particularly valuable in medicinal chemistry for the synthesis of analogs of existing drugs or novel chemical entities, where the alkyl chain can influence pharmacokinetic and pharmacodynamic properties.[1][2][3]

Key Features:

-

Versatility: Applicable to a wide range of aryl and heteroaryl halides.[4]

-

Functional Group Tolerance: The reaction conditions are generally mild, allowing for the presence of various functional groups in the coupling partners.[5]

-

High Yields: Optimized conditions can lead to excellent yields of the desired products.[4]

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling of n-Butylboronic Acid with Aryl Bromides

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

n-Butylboronic acid

-

Aryl bromide

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

-

Ligand (if required, e.g., SPhos, XPhos)

-

Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., THF, Dioxane, Toluene, DMAc)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction vessel, add the aryl bromide (1.0 equiv), n-butylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

-

Add the palladium catalyst (0.01-0.05 equiv) and, if necessary, the ligand (0.02-0.10 equiv).

-

Evacuate and backfill the vessel with an inert gas (repeat 3 times).

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired alkylated aromatic compound.

Quantitative Data: Suzuki-Miyaura Cross-Coupling of n-Butylboronic Acid

The following table summarizes the reaction conditions and yields for the Suzuki-Miyaura cross-coupling of n-butylboronic acid with various aryl bromides.

| Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Bromobenzene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 120 | 18 | 95 |

| 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 120 | 18 | 92 |

| 4-Bromotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 120 | 18 | 98 |

| 2-Bromopyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 120 | 18 | 75 |

| 3-Bromopyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 120 | 18 | 85 |

Data adapted from a study on the cross-coupling of n-butylboronic acid with aryl and heteroaryl bromides.[4]

Application Note 2: Synthesis of Proteasome Inhibitors

This compound derivatives are crucial in the synthesis of potent proteasome inhibitors, a class of drugs that have revolutionized the treatment of certain cancers, particularly multiple myeloma. The boronic acid moiety in these inhibitors forms a reversible covalent bond with the active site threonine residue of the 20S proteasome, leading to the inhibition of its chymotrypsin-like activity.[6][7] The butyl group in these molecules often plays a key role in binding to the hydrophobic pockets of the enzyme's active site, thereby enhancing potency.

A prime example is the synthesis of Bortezomib (Velcade®), a dipeptidyl boronic acid that is a first-in-class proteasome inhibitor. The synthesis of Bortezomib and its analogs often involves the use of a chiral α-aminoboronic acid precursor derived from a this compound derivative.[8][9]

Experimental Workflow: Synthesis of a Bortezomib Analog Precursor

The following diagram illustrates a generalized workflow for the synthesis of a key precursor for Bortezomib analogs, starting from an isothis compound derivative.

References

- 1. Yoneda Labs [yonedalabs.com]

- 2. rose-hulman.edu [rose-hulman.edu]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. What is the mechanism of Bortezomib? [synapse.patsnap.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Proteasome Inhibitors Interrupt the Activation of Non-Canonical NF-κB Signaling Pathway and Induce Cell Apoptosis in Cytarabine-Resistant HL60 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Butylboronic Acid in Selective Saccharide Transport

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing butylboronic acid and other boronic acids in the selective transport of saccharides across artificial membranes. This technology holds significant potential for applications in drug delivery, bioseparations, and the development of sensitive biosensors.

Introduction

Boronic acids have the unique ability to form reversible covalent complexes with 1,2- or 1,3-diols, a structural motif abundant in saccharides.[1][2] This reversible interaction forms the basis for their use as carriers to facilitate the transport of hydrophilic saccharides across lipophilic membranes. The transport process is highly selective, with the binding affinity and transport efficiency influenced by factors such as the structure of the saccharide, the lipophilicity of the boronic acid, and the pH of the aqueous phases.[3] this compound, as a simple alkylboronic acid, serves as a fundamental model for understanding and developing more complex and selective saccharide transport systems.

Mechanism of Transport

The transport of saccharides by boronic acids across a lipid bilayer or a bulk liquid membrane can occur through different mechanisms. The prevailing theory suggests that the neutral, trigonal form of the boronic acid diffuses into the membrane. At the aqueous-organic interface, it reacts with a saccharide to form a boronate ester. This complex then traverses the membrane to the other interface, where the saccharide is released into the aqueous phase, regenerating the boronic acid carrier to continue the cycle. The transport can be passive, driven by a concentration gradient, or active, coupled to an ion gradient (e.g., pH gradient).[4]

Diagram 1: Proposed Mechanism of this compound-Mediated Saccharide Transport Across a Lipid Bilayer

Caption: Mechanism of saccharide transport.

Quantitative Data Summary

The efficiency and selectivity of saccharide transport are influenced by the structure of the boronic acid carrier. The following tables summarize key quantitative data extracted from the literature.

Table 1: Selectivity of Various Boronic Acid Carriers for Fructose over Glucose

| Boronic Acid Carrier | Membrane System | Fructose/Glucose Selectivity Ratio | Reference |

| Lipophilic 2-(aminomethyl)-phenylboronic acid | Supported Liquid Membrane | 12.9 : 1 | [5] |

| Pentaerythritol-derived diboronic acid | Organic Membrane | 7.6 : 1 | [6][7] |

| Cavitand-based triboronic acid | Liposomes | High | [4] |

Table 2: Influence of Carrier Concentration on Fructose Flux in a Supported Liquid Membrane

| Carrier Concentration (mM) | Fructose Flux (relative units) | Reference |

| 50 | 1x | [8] |

| 250 | >10x | [8] |

Table 3: Physicochemical Properties and Glucose Transport Efficacy of Selected Boronic Acids

| Boronic Acid | Lipophilicity (π) | pKa | Relative Glucose Efflux Rate | Reference |

| 1-Butylboronic acid | 0.3 | 10.4 | Low | [3] |

| 3,5-Bis(trifluoromethyl)phenylboronic acid | 2.84 | 7.2 | High | [3] |

| 4-tert-Butylphenylboronic acid | 1.98 | 9.5 | Moderate | [3] |

| (4-carboxyphenyl)boronic acid | - | - | Negligible | [3] |

Note: Relative glucose efflux rates are qualitative comparisons based on the data presented in the reference.

Experimental Protocols

Protocol for Saccharide Transport Across a Liposome Membrane

This protocol describes the preparation of large unilamellar vesicles (LUVs) encapsulating a saccharide and the subsequent measurement of its transport out of the vesicles mediated by a boronic acid carrier.

Diagram 2: Experimental Workflow for Liposome-Based Saccharide Transport Assay

Caption: Liposome transport assay workflow.

Materials:

-

Lipids (e.g., dipalmitoylphosphatidylcholine (DPPC), cholesterol, phosphatidic acid (PA) in a 20:15:2 molar ratio)[3]

-

Saccharide (e.g., D-glucose)

-

This compound

-

Hydration buffer (e.g., phosphate buffer, pH 7.5)

-

Assay buffer (e.g., phosphate buffer, pH 7.5)

-

Hexokinase

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

ATP (adenosine triphosphate)

-

NADP+ (nicotinamide adenine dinucleotide phosphate)

-

Liposome extrusion equipment with polycarbonate membranes (e.g., 100 nm pore size)

-

Size exclusion chromatography column (e.g., Sephadex G-50)

-

UV-Vis spectrophotometer

Procedure:

-

Preparation of Large Unilamellar Vesicles (LUVs): a. Prepare a lipid mixture in chloroform. b. Evaporate the solvent under a stream of nitrogen to form a thin lipid film on the wall of a round-bottom flask. Further dry under vacuum for at least 2 hours to remove residual solvent. c. Hydrate the lipid film with a solution of the saccharide (e.g., 300 mM glucose in hydration buffer) at a temperature above the phase transition temperature of the lipids.[9] d. Subject the hydrated lipid suspension to 3-5 freeze-thaw cycles using liquid nitrogen and a warm water bath.[6] e. Extrude the suspension at least 10 times through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to form LUVs of a uniform size distribution.[6] f. Remove the non-encapsulated saccharide by passing the LUV suspension through a size exclusion chromatography column equilibrated with the assay buffer.

-

Saccharide Efflux Assay: a. Prepare the assay mixture in a cuvette containing assay buffer, ATP, NADP+, hexokinase, and G6PDH. b. Add a known volume of the saccharide-loaded LUV suspension to the cuvette. c. Initiate the transport by adding a small volume of a stock solution of this compound (dissolved in a suitable solvent like DMSO). d. Immediately begin monitoring the increase in absorbance at 340 nm at a constant temperature. This absorbance change is due to the formation of NADPH, which is stoichiometrically linked to the amount of glucose that has exited the liposomes.[9] e. A control experiment without the boronic acid carrier should be run in parallel to measure any passive leakage. f. To determine the total encapsulated glucose, lyse the liposomes at the end of the experiment with a detergent (e.g., Triton X-100) and measure the final absorbance at 340 nm.

-

Data Analysis: a. Calculate the percentage of glucose efflux at different time points using the following formula: % Efflux = [(A_t - A_0) / (A_final - A_0)] * 100 where A_t is the absorbance at time t, A_0 is the initial absorbance, and A_final is the absorbance after complete lysis of the liposomes.

Protocol for Saccharide Transport Across a Bulk Liquid Membrane

This protocol describes a classic U-tube experiment for measuring the transport of saccharides between two aqueous phases separated by an organic liquid membrane containing a boronic acid carrier.

Diagram 3: U-Tube Bulk Liquid Membrane Experimental Setup

Caption: U-tube bulk liquid membrane setup.

Materials:

-

Glass U-tube

-

Magnetic stirrer and stir bars

-

Organic solvent for the membrane (e.g., 2-nitrophenyl octyl ether)[6]

-

This compound

-

Aqueous source phase: Saccharide(s) of interest dissolved in a buffered solution (e.g., pH 9.0).

-

Aqueous receiving phase: Buffered solution without saccharides (e.g., pH 7.0 to facilitate release).

-

Analytical method for saccharide quantification (e.g., HPLC with refractive index detection or UV detection after derivatization).[5][10][11]

Procedure:

-

Preparation of the Liquid Membrane: a. Dissolve the this compound in the organic solvent at the desired concentration. b. Carefully add this organic solution to the bottom of the U-tube to form the liquid membrane phase.

-

Setting up the Transport Experiment: a. Gently add the aqueous source phase to one arm of the U-tube and the aqueous receiving phase to the other arm, ensuring equal volumes in both arms. The organic phase should separate the two aqueous phases. b. Place a small magnetic stir bar in each of the aqueous phases and the organic phase. c. Begin gentle and equal stirring in all three phases to ensure proper mixing at the interfaces without emulsification.

-

Sampling and Analysis: a. At regular time intervals, take small aliquots from the receiving phase for saccharide concentration analysis. b. It is also advisable to take samples from the source phase to monitor its concentration decrease. c. Analyze the concentration of the saccharide(s) in the collected samples using a suitable analytical technique like HPLC.

-

Data Analysis: a. Plot the concentration of the saccharide in the receiving phase as a function of time. b. The initial rate of transport (flux) can be determined from the initial slope of this plot. c. For competitive transport experiments with multiple saccharides, the selectivity can be calculated as the ratio of the transport rates of the two saccharides.

Concluding Remarks

The use of this compound and its derivatives as carriers for the selective transport of saccharides across membranes is a versatile and powerful tool in various scientific disciplines. The protocols provided herein offer a starting point for researchers to explore and optimize these systems for their specific applications, from fundamental studies of membrane transport to the development of novel drug delivery and separation technologies. The quantitative data illustrates the importance of carrier design, particularly its lipophilicity and binding site geometry, in achieving high transport efficiency and selectivity.

References

- 1. Transport of sugars across human placental membranes measured by light scattering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Quantification of membrane transport rates using optofluidics [repository.cam.ac.uk]

- 5. Analysis of saccharides in beverages by HPLC with direct UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. www3.nd.edu [www3.nd.edu]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. mdpi.com [mdpi.com]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

- 10. researchgate.net [researchgate.net]

- 11. spectralabsci.com [spectralabsci.com]

Application Notes and Protocols for Butylboronic Acid-Based Glucose Sensing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical applications of butylboronic acid and its derivatives for glucose sensing. This document includes a summary of quantitative performance data, detailed experimental protocols for sensor synthesis and glucose measurement, and diagrams illustrating the key signaling pathways and workflows.

Introduction to this compound in Glucose Sensing

Boronic acids, particularly phenylboronic acid and its derivatives like this compound, have emerged as promising synthetic receptors for the selective recognition of saccharides. This capability stems from the reversible covalent interaction between the boronic acid moiety and the cis-1,2- or 1,3-diols present in glucose, forming a stable cyclic boronate ester. This interaction forms the basis for the development of a variety of glucose sensors.[1][2]

Compared to traditional enzyme-based glucose sensors, which can suffer from instability, cost, and sterilization challenges, boronic acid-based sensors offer several advantages, including higher stability, lower cost, and greater versatility in sensor design.[2][3] These sensors can be engineered to produce a range of output signals, including colorimetric, fluorescent, and electrochemical changes, upon glucose binding.

Quantitative Performance of this compound-Based Glucose Sensors

The performance of this compound-based glucose sensors can be characterized by several key parameters, including their binding affinity for glucose (often expressed as a binding constant, K), the limit of detection (LOD), linear sensing range, and selectivity against other common sugars. The following tables summarize the quantitative performance of various this compound-based glucose sensing systems reported in the literature.

Table 1: Performance of Fluorescent this compound-Based Glucose Sensors

| Sensor Type/Name | Sensing Mechanism | Binding Constant (K) for Glucose (M⁻¹) | Limit of Detection (LOD) | Linear Range | Selectivity Profile | Reference |

| Anthracene-based diboronic acid (PDBA) derivative (Mc-CDBA) | Fluorescence Enhancement (PET) | 4.5 x 10³ | 1.37 µM | Not Specified | High for Glucose | [4] |

| Anthracene-based diboronic acid (Sensor 1) | Fluorescence Enhancement | 3980 (in 33% MeOH/H₂O, pH 7.8) | Not Specified | Clinical Range | Glucose > Fructose (12-fold), Galactose (25-fold) | [5] |

| Pyridinium-based diboronic acid (Sensor 8) | Fluorescence Enhancement | 2512 (at physiological pH) | Not Specified | Not Specified | Selective for Glucose over Fructose and Galactose | [5] |

| Cyano-substituted diboronic acid (CN-DBA) | Fluorescence Enhancement | 6489.5 (in 33% MeOH) | 1.51 µM | Not Specified | High for Glucose | [6] |

Table 2: Performance of Other this compound-Based Glucose Sensors

| Sensor Type | Sensing Mechanism | Key Performance Metric | Value | Operating Conditions | Reference |

| Phenylboronic Acid | Colorimetric | Binding Constant (K) for D-glucose: 4.6 M⁻¹ | Dissociation Constant: 217 mM | Not Specified | [2] |

| Diboronic Acid-Modified Gold Film | Surface-Enhanced Raman Spectroscopy (SERS) | Higher glucose binding affinities than monoboronic acid | Not Specified | Not Specified | [5] |

| Phenylboronic Acid Hydrogel | Volumetric Change | Responsive to glucose at physiological pH | Not Specified | pH 7.4 | |

| Graphene Foam with Boronic Acid | Electrochemical | Tunable for lower glucose concentrations | Not Specified | Not affected by high temperature or pH changes | [7][8] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the fundamental principles and workflows involved in this compound-based glucose sensing.

Caption: Reversible binding of this compound to glucose.

Caption: Workflow for fluorescent glucose detection.

Caption: Competitive binding mechanism for electrochemical sensing.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound-based glucose sensors.

Protocol 1: Synthesis of a Fluorescent this compound-Based Sensor

This protocol describes a general one-step synthesis for a fluorescent glucose sensor based on a 6-methoxyquinolinium nucleus and a boronic acid moiety.[9]

Materials:

-

6-methoxyquinoline

-

(4-bromomethyl)phenylboronic acid pinacol ester (or similar boronic acid derivative)

-

Dry acetonitrile

-

Round-bottomed flask (25 mL)

-

Magnetic stirrer

-

Rotary evaporator

-

Diethyl ether

-

Filtration apparatus

Procedure:

-

In a 25 mL round-bottomed flask equipped with a magnetic stirrer, dissolve equimolar amounts of 6-methoxyquinoline and the chosen (bromomethyl)phenylboronic acid derivative in 10 mL of dry acetonitrile.

-

Stir the reaction mixture at room temperature for 24 hours.

-

After 24 hours, remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Wash the resulting solid residue with diethyl ether to remove any unreacted starting materials.

-

Collect the solid product by filtration and dry under vacuum.

-

Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Fabrication of an Electrochemical this compound-Based Glucose Sensor

This protocol outlines the fabrication of an electrochemical sensor using a graphene foam electrode functionalized with boronic acid for glucose detection via a competitive binding mechanism.[7][8]

Materials:

-

Graphene foam electrode

-

This compound derivative with a suitable linker for surface attachment

-

Electroactive polymer solution

-

Phosphate buffered saline (PBS)

-

Electrochemical workstation

-

Three-electrode cell (working, reference, and counter electrodes)

Procedure:

-

Electrode Preparation: Clean the graphene foam electrode by sonicating in acetone, ethanol, and deionized water, and then dry it under a stream of nitrogen.

-

Functionalization with this compound: Immerse the cleaned electrode in a solution of the this compound derivative to allow for self-assembly or covalent attachment to the graphene surface. The specific attachment chemistry will depend on the chosen linker.

-

Polymer Coating: After functionalization, rinse the electrode with a suitable solvent to remove any unbound boronic acid. Then, immerse the electrode in a solution of the electroactive polymer, allowing the polymer to bind to the boronic acid moieties on the surface.

-

Sensor Assembly: Place the modified graphene foam electrode as the working electrode in a three-electrode electrochemical cell containing PBS buffer. Use a standard reference electrode (e.g., Ag/AgCl) and a platinum wire as the counter electrode.

Protocol 3: Glucose Measurement using a Fluorescent this compound Sensor

This protocol describes the general procedure for measuring glucose concentration using a synthesized fluorescent this compound sensor.

Materials:

-

Stock solution of the fluorescent this compound sensor in a suitable solvent (e.g., DMSO or aqueous buffer)

-

Phosphate buffered saline (PBS) at physiological pH (7.4)

-

Glucose stock solution of known concentration

-

Fluorometer

-

Cuvettes

Procedure:

-

Preparation of Sensor Solution: Prepare a working solution of the fluorescent sensor by diluting the stock solution in PBS (pH 7.4) to the desired final concentration (e.g., 10 µM).

-

Baseline Measurement: Transfer the sensor solution to a cuvette and measure the baseline fluorescence intensity or spectrum using a fluorometer. Record the excitation and emission wavelengths.

-

Glucose Titration: Add small aliquots of the glucose stock solution to the cuvette containing the sensor solution to achieve a range of final glucose concentrations.

-

Fluorescence Measurement: After each addition of glucose, gently mix the solution and allow it to equilibrate for a few minutes. Measure the fluorescence intensity or spectrum.

-

Data Analysis: Plot the change in fluorescence intensity (or the ratio of intensities at two wavelengths) as a function of glucose concentration. This calibration curve can then be used to determine the concentration of glucose in unknown samples.

Protocol 4: Glucose Measurement using an Electrochemical this compound Sensor

This protocol details the measurement of glucose using the fabricated electrochemical sensor based on competitive binding.

Materials:

-

Fabricated electrochemical sensor (from Protocol 2)

-

Phosphate buffered saline (PBS) at physiological pH (7.4)

-

Glucose solutions of varying concentrations in PBS

-

Electrochemical workstation

Procedure:

-

Baseline Measurement: Immerse the sensor in a PBS solution without glucose and record the baseline electrochemical signal (e.g., current from cyclic voltammetry or impedance from electrochemical impedance spectroscopy).

-

Glucose Measurement: Introduce a glucose solution of a known concentration to the electrochemical cell. The glucose will competitively bind to the boronic acid, displacing the electroactive polymer.

-

Signal Recording: Record the change in the electrochemical signal. The displacement of the polymer will result in a measurable change in the current or impedance, which is proportional to the glucose concentration.[7]

-

Calibration Curve: Repeat the measurement with glucose solutions of different concentrations to generate a calibration curve by plotting the signal change against the glucose concentration.

-

Sample Analysis: Use the calibration curve to determine the glucose concentration in unknown samples by measuring their electrochemical response with the sensor. The sensor can often be regenerated by washing with a glucose-free buffer, making it reusable.[7]

References

- 1. Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Chemical Glucose Sensing Method Based on Boronic Acids and Graphene Foam - Tech Briefs [techbriefs.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent Progress in Diboronic-Acid-Based Glucose Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Novel Chemical Glucose Sensing Method based on Boronic acids and Graphene Foam [bath.ac.uk]

- 8. Novel Chemical Glucose Sensing Method Based on Boronic Acids and Graphene Foam - Tech Briefs [techbriefs.com]

- 9. Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Butylboronic Acid in the Preparation of Boronic Acid Derivatives for Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butylboronic acid is a versatile building block in medicinal chemistry, primarily serving as a precursor for the synthesis of more complex boronic acid and borinic acid derivatives. These derivatives have garnered significant attention as potent enzyme inhibitors, particularly targeting serine proteases and proteasomes, which are implicated in a wide range of diseases, including cancer, inflammation, and infectious diseases. The boron atom in these compounds can form a stable, reversible covalent bond with the catalytic serine or threonine residues in the active site of these enzymes, mimicking the tetrahedral transition state of peptide bond hydrolysis and leading to potent inhibition.

This document provides detailed application notes and experimental protocols for the preparation and evaluation of boronic acid derivatives derived from this compound for medicinal chemistry applications.

Data Presentation

The following tables summarize the inhibitory activities of various boronic acid derivatives against key enzyme targets. While not all precursors are explicitly this compound, they represent the types of derivatives that can be synthesized and their corresponding potencies.

Table 1: Inhibitory Activity of Peptidyl Boronic Acid Derivatives against Proteasome

| Compound | Target | IC50 (nM) | Reference |

| Bortezomib | 20S Proteasome (Chymotrypsin-like) | 7.05 | [1] |

| Dipeptide Boronic Acid 15 | 20S Proteasome (Chymotrypsin-like) | 4.60 | [1] |

| Dipeptide Boronic Acid 17 | 20S Proteasome (Chymotrypsin-like) | 8.21 | [2] |

| Prodrug of 17 (18 ) | 20S Proteasome (Chymotrypsin-like) | 6.74 | [2] |

Table 2: Inhibitory Activity of Boronic Acid Derivatives against Serine Proteases

| Compound | Target Enzyme | Ki (nM) | Reference |

| MeO-Suc-Ala-Ala-Pro-boro-Phe-OH | Chymotrypsin | 0.4 | [3] |

| MeO-Suc-Ala-Ala-Pro-boro-Ala-OH | Leukocyte Elastase | 0.1 | [3] |

| MeO-Suc-Ala-Ala-Pro-boro-Val-OH | Pancreatic Elastase | 20 | [3] |

| Triazole-based BATSI 10a | AmpC β-lactamase | 140 | [4] |

| Triazole-based BATSI 5 | KPC-2 β-lactamase | 730 | [4] |

Experimental Protocols

Protocol 1: Synthesis of an Unsymmetrical Borinic Ester from this compound Pinacol Ester

This protocol describes a general method for the synthesis of an unsymmetrical borinic ester by the addition of an organometallic reagent to a this compound ester. This is a key step in creating diverse borinic acid derivatives for screening.[5]

Materials:

-

This compound pinacol ester

-

Aryl or alkyl halide (e.g., bromobenzene)

-

n-Butyllithium (n-BuLi) or Grignard reagent (e.g., Phenylmagnesium bromide)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous magnesium sulfate (MgSO4)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Organometallic Reagent: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the aryl or alkyl halide (1.1 equivalents) in anhydrous diethyl ether or THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium or the Grignard reagent (1.0 equivalent) dropwise via syringe. Stir the mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 1 hour.

-

Reaction with this compound Ester: In a separate flame-dried flask under an inert atmosphere, dissolve this compound pinacol ester (1.0 equivalent) in anhydrous diethyl ether or THF. Cool this solution to -78 °C.

-

Addition: Slowly transfer the freshly prepared organometallic reagent to the solution of this compound pinacol ester via cannula at -78 °C.

-

Reaction Progression: Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir overnight.

-

Quenching: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH4Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude borinic ester by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

Expected Outcome: The desired unsymmetrical borinic ester is obtained as a colorless oil or a white solid. Characterization can be performed using NMR (¹H, ¹³C, ¹¹B) and mass spectrometry.

Protocol 2: Peptide Coupling of an N-Protected Amino Acid to an Aminoboronic Acid Ester

This protocol outlines the synthesis of a peptidyl boronic acid derivative, a common motif in proteasome and serine protease inhibitors.[6]

Materials:

-

N-protected amino acid (e.g., Boc-Phe-OH)

-

α-Aminoboronic acid pinacol ester hydrochloride (can be synthesized from the corresponding alkylboronic acid)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Activation of the Carboxylic Acid: In a round-bottom flask, dissolve the N-protected amino acid (1.0 equivalent), EDC (1.2 equivalents), and HOBt (1.2 equivalents) in anhydrous DCM. Stir the mixture at room temperature for 30 minutes.

-

Coupling Reaction: To the activated amino acid solution, add the α-aminoboronic acid pinacol ester hydrochloride (1.1 equivalents) followed by the dropwise addition of DIPEA (2.5 equivalents).

-

Reaction Progression: Stir the reaction mixture at room temperature overnight.

-

Work-up: Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO3 solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the protected peptidyl boronic acid ester.

Protocol 3: Enzyme Inhibition Assay

This protocol provides a general workflow for evaluating the inhibitory potency of the synthesized boronic acid derivatives against a target enzyme (e.g., a serine protease like chymotrypsin).[7][8]

Materials:

-

Purified target enzyme

-

Substrate for the enzyme (e.g., a chromogenic or fluorogenic peptide)

-

Synthesized boronic acid inhibitor

-

Assay buffer (e.g., Tris-HCl or phosphate buffer at optimal pH for the enzyme)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of the enzyme in the assay buffer.

-

Prepare a stock solution of the substrate in the assay buffer or an appropriate solvent.

-

Prepare a series of dilutions of the boronic acid inhibitor in the assay buffer.

-

-

Assay Setup:

-

In the wells of a 96-well microplate, add a fixed volume of the assay buffer.

-

Add a small volume of the inhibitor dilutions to the respective wells. Include a control well with no inhibitor.

-

Add a fixed amount of the enzyme solution to each well and pre-incubate for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 37 °C).

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding the substrate solution to all wells simultaneously using a multichannel pipette.

-

-

Measurement:

-

Immediately place the microplate in a plate reader and measure the change in absorbance or fluorescence over time at a specific wavelength.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the progress curves.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.

-

Mandatory Visualizations

References

- 1. Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases: Structure-Activity Relationships as a Guide to Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Recent Advances in the Synthesis of Borinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. researchgate.net [researchgate.net]

- 8. ainfo.cnptia.embrapa.br [ainfo.cnptia.embrapa.br]

Troubleshooting & Optimization

Technical Support Center: Anhydrous Conditions for Butylboronic Acid Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of butylboronic acid, with a particular focus on the critical requirement for anhydrous conditions.

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions so critical for the synthesis of this compound via a Grignard reaction?

Anhydrous conditions are paramount due to the high reactivity of the Grignard reagent (butylmagnesium bromide). Grignard reagents are potent bases and will react readily with any source of protons, including water. This reaction will quench the Grignard reagent, converting it to butane and magnesium salts, thus rendering it unavailable for the desired reaction with the boron electrophile (e.g., trimethyl borate). This will significantly reduce the yield of this compound.[1]

Q2: What are the primary sources of water contamination in the reaction setup?

Water can be introduced from several sources:

-

Solvents: Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are hygroscopic and can absorb moisture from the atmosphere.

-

Glassware: Improperly dried glassware can harbor a thin film of water on its surface.

-

Reagents: The starting materials, particularly the alkyl halide and the boron source, may contain trace amounts of water.

-

Atmosphere: Exposure of the reaction to the laboratory atmosphere, which contains moisture, can lead to contamination.

Q3: How can I ensure my reaction is sufficiently anhydrous?

To maintain anhydrous conditions:

-

Dry Glassware: All glassware should be thoroughly oven-dried at >120°C for several hours or flame-dried under a stream of inert gas (e.g., nitrogen or argon) immediately before use.

-

Anhydrous Solvents: Use freshly distilled solvents over a suitable drying agent (e.g., sodium/benzophenone for THF and ether). Commercially available anhydrous solvents in sealed bottles are also a good option.

-

Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon. This can be achieved using a Schlenk line or a nitrogen-filled balloon.

-

Dry Reagents: Ensure all reagents are of high purity and stored under anhydrous conditions. Liquid reagents can be distilled, and solid reagents can be dried in a vacuum oven.

Troubleshooting Guide

| Problem | Possible Cause | Recommended Solution |

| Low or no yield of this compound | Presence of water in the reaction. | Rigorously dry all glassware, solvents, and reagents. Ensure a positive pressure of inert gas is maintained throughout the reaction. |

| Inactive magnesium. | Use fresh magnesium turnings. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane and gently warming until a reaction is initiated.[1] | |

| Impure starting materials. | Purify the butyl halide and trimethyl borate by distillation before use. | |

| Formation of significant side products (e.g., butane, octane) | Reaction of the Grignard reagent with residual water or oxygen. | Improve anhydrous and inert atmosphere techniques. Degas solvents to remove dissolved oxygen. |

| Wurtz coupling (reaction of two alkyl halides). | Add the butyl halide slowly to the magnesium turnings to maintain a low concentration of the halide. | |

| Difficulty initiating the Grignard reaction | Passivated magnesium surface (oxide layer). | Crush the magnesium turnings in the flask (under inert gas) to expose a fresh surface. Use a crystal of iodine or a sonicator to initiate the reaction. |

| Low reaction temperature. | Gentle heating may be required to initiate the reaction. Once initiated, the reaction is often exothermic and may require cooling to maintain a controlled rate. | |

| Formation of a white precipitate during Grignard formation | Formation of magnesium hydroxide from reaction with water. | This is a strong indication of water contamination. The reaction should be stopped, and the setup and reagents should be thoroughly dried before restarting. |

Experimental Protocol: Synthesis of n-Butylboronic Acid

This protocol is adapted from a literature procedure and details the synthesis of n-butylboronic acid via the Grignard reaction.[2]

Materials:

-

Magnesium turnings

-

1-Bromobutane

-

Trimethyl borate

-

Anhydrous diethyl ether

-

10% Aqueous hydrochloric acid

-

Hexanes

-

Magnesium sulfate (anhydrous)

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer

-

Thermometer

-

Condenser

-

Dropping funnel

-

Inert gas supply (Nitrogen or Argon)

-

Cannula

-

Ice bath and dry ice/acetone bath

Procedure:

-

Preparation of the Grignard Reagent:

-

Set up a flame-dried three-necked flask equipped with a magnetic stirrer, condenser, and a dropping funnel under a positive pressure of nitrogen.

-

Place magnesium turnings (1.1 equivalents) in the flask.

-

Add a small volume of anhydrous diethyl ether to cover the magnesium.

-

Add a small crystal of iodine to activate the magnesium.

-

Dissolve 1-bromobutane (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the 1-bromobutane solution dropwise to the magnesium suspension. The reaction should initiate, indicated by bubbling and a gentle reflux. Maintain a steady reflux by controlling the addition rate.

-

After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

-

-

Reaction with Trimethyl Borate:

-

In a separate flame-dried three-necked flask equipped with a magnetic stirrer, thermometer, and an addition funnel, place trimethyl borate (1.0 equivalent) dissolved in anhydrous diethyl ether.

-

Cool this solution to -78°C using a dry ice/acetone bath.

-

Transfer the prepared butylmagnesium bromide solution to the addition funnel via a cannula.

-

Add the Grignard reagent dropwise to the cold trimethyl borate solution, ensuring the internal temperature does not exceed -65°C.[2]

-

After the addition is complete, stir the resulting white slurry at -78°C for an additional 2 hours under nitrogen.[2]

-

-

Hydrolysis and Work-up:

-

Allow the reaction mixture to warm to room temperature.

-

Slowly add 10% aqueous hydrochloric acid dropwise to the stirred mixture. The white precipitate should dissolve.

-

Continue stirring for 15 minutes.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with diethyl ether (2 x 100 mL).[2]

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

-

Purification:

-

Recrystallize the crude solid from hot water.

-

Cool the solution to 0°C to induce crystallization.

-

Collect the solid by filtration, wash with cold hexanes, and dry under vacuum to yield n-butylboronic acid as a white solid. A yield of approximately 75% can be expected under optimal conditions.[2]

-

Process Visualization

The following diagram illustrates the key stages of the this compound synthesis workflow.

Caption: Workflow for the synthesis of n-butylboronic acid.

References

Technical Support Center: Purification of Crude Butylboronic Acid

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude butylboronic acid.

Frequently Asked Questions (FAQs)